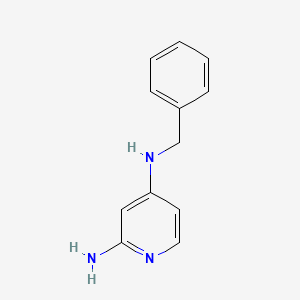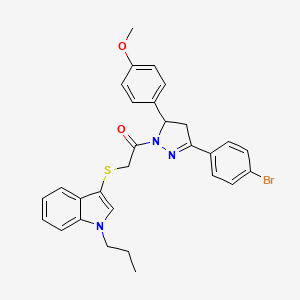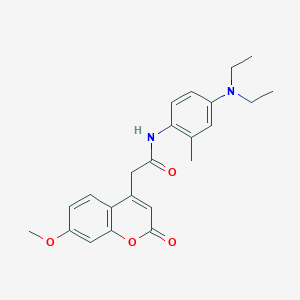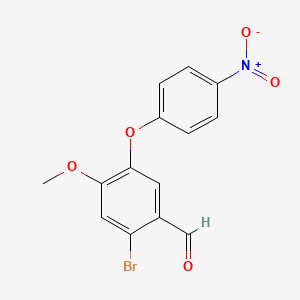
4-N-benzylpyridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-N-benzylpyridine-2,4-diamine”, there are related studies on the synthesis of similar compounds. For instance, a new aromatic heterocyclic diamine monomer containing a bi-benzimidazole unit was synthesized from a compound prepared via the reaction of 3,3′,4,4′-biphenyltetramine and p-nitrobenzaldehyde . Another study discussed the synthesis of a group of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives .
Molecular Structure Analysis
The molecular weight of “this compound” is 199.26 . The InChI Code for this compound is 1S/C12H13N3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15) .
Physical And Chemical Properties Analysis
The physical form of “this compound” is oil . It is stored at room temperature .
科学的研究の応用
Spectroscopic Properties and Crystal Structure
Research on derivatives of 4-benzoylpyridine, which shares structural features with 4-N-benzylpyridine-2,4-diamine, highlights their utility in understanding crystal structures and spectroscopic properties. Kolev et al. (2009) synthesized novel anyles of 4-benzoylpyridine, elucidating their structure spectroscopically and thermally, and for the first time reported the crystal structure of an anyle-pyridine derivative. This research contributes to our understanding of molecular interactions and structural elucidation in materials science (Kolev et al., 2009).
Luminescent Properties and Applications
Studies on the coordination chemistry of dipyridylbenzene and the development of luminescent metal complexes underscore the potential for using similar diamine compounds in creating luminescent materials. Williams (2009) reviewed the applications of dipyridylbenzene derivatives in organic light-emitting device (OLED) technology and as cell imaging agents, highlighting the broad applicability of these compounds in photophysics and materials science (Williams, 2009).
Synthesis and Characterization of Novel Polymers
Zhang et al. (2005) synthesized a new kind of aromatic diamine monomer containing a pyridine unit, demonstrating its utility in preparing polyimides with unique physical properties, thermostability, and solubility. This research indicates the potential of diamine compounds in synthesizing novel materials with specific desired properties (Zhang et al., 2005).
Corrosion Inhibition
Singh and Quraishi (2016) evaluated novel synthesized compounds for their corrosion inhibiting properties on mild steel, revealing significant inhibition efficiency. This suggests potential applications of diamine compounds in industrial processes, such as steel pickling and oil well acidization, to protect against corrosion (Singh & Quraishi, 2016).
Antimicrobial Activity
Bogatcheva et al. (2006) identified new diamine scaffolds with activity against Mycobacterium tuberculosis, showcasing the potential of diamine compounds in developing new antimicrobial agents. This highlights the importance of diamine scaffolds in pharmaceutical research and their potential contributions to treating infectious diseases (Bogatcheva et al., 2006).
Safety and Hazards
特性
IUPAC Name |
4-N-benzylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWHBJFDNDWFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)


![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)
![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)






![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)